4-methyl-3-nitro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
The compound appears to contain several functional groups, including a nitro group (-NO2), an amide group (CONH2), and a thienopyrazole group. These groups could confer various chemical properties to the compound, such as reactivity, polarity, and acidity .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, such as reduction (of the nitro groups), hydrolysis (of the amide group), and electrophilic substitution (on the aromatic rings) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the nitro groups could increase its reactivity and polarity, while the amide group could enable it to participate in hydrogen bonding .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally related to the query molecule have been synthesized and evaluated for their potential as antitumor agents. For instance, derivatives of benzothiazole, which show selective cytotoxicity against tumorigenic cell lines, have been designed and synthesized to explore their in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Such studies are crucial for developing new chemotherapeutic agents.
Heterocyclic Compound Synthesis
Research on the synthesis of new heterocyclic compounds incorporates the synthesis of pyrazole, pyridine, and benzoxazinyl derivatives, highlighting the chemical versatility and potential pharmacological activities of these compounds. For example, new cytotoxic heterocyclic compounds have been prepared by reacting various nitrogen nucleophiles with a propenone derivative, showcasing the potential for developing new therapeutic agents (Mansour et al., 2020).
Antimicrobial and Antioxidant Activities
Several studies have synthesized and tested the antimicrobial and antioxidant activities of new heterocyclic compounds incorporating known bioactive moieties. For instance, some benzoxazinyl pyrazolone arylidenes have been tested as potent antimicrobials and antioxidants, indicating the potential for these compounds to be used in treating infectious diseases and mitigating oxidative stress (Sonia et al., 2013).
Antitubercular Activities
New N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been synthesized and screened for their antitubercular activities. This demonstrates the application of structurally similar compounds in addressing public health challenges posed by tuberculosis (Nayak et al., 2016).
Crystal Structure Analysis
Crystal structure analysis of related compounds provides insight into their chemical behavior and interaction potentials. For example, the study of hydrogen-bonded chains and sheets in methyl derivatives of related compounds helps in understanding the molecular basis of their stability and reactivity (Portilla et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-methyl-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O7S/c1-11-2-3-12(8-17(11)24(28)29)19(25)20-18-15-9-32(30,31)10-16(15)21-22(18)13-4-6-14(7-5-13)23(26)27/h2-8H,9-10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQNHHUODUKKDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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